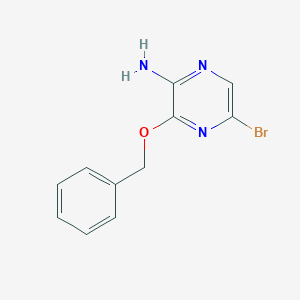

2-Amino-3-benzyloxy-5-bromopyrazine

Übersicht

Beschreibung

2-Amino-3-benzyloxy-5-bromopyrazine is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

2-Amino-3-benzyloxy-5-bromopyrazine is used without prior protection of the amino group in a palladium-catalyzed cross-coupling with pyridylboronic acids leading to pyrazinylpyridines . This suggests that the compound may interact with its targets through a mechanism involving cross-coupling reactions.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, its lipophilicity (Log Po/w) is predicted to be 2.31 (iLOGP), which could influence its distribution within the body .

Biologische Aktivität

2-Amino-3-benzyloxy-5-bromopyrazine is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 279.14 g/mol

- Melting Point : 92°C - 94°C

The compound features an amino group, a bromine atom, and a benzyloxy group attached to a pyrazine ring, which contribute to its reactivity and biological properties. The amino group can engage in nucleophilic substitution, while the bromine atom serves as a leaving group in various coupling reactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity

- Cytotoxicity Against Cancer Cells

- Enzyme Inhibition

- Potential Antidiabetic Effects

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrazine compounds often exhibit antimicrobial properties. For instance, a structure–activity relationship (SAR) study revealed that certain substitutions enhance the antibacterial efficacy against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 16 | Moderate against B. subtilis |

| Reference Drug (Streptomycin) | 8 | Strong against B. subtilis |

The minimal inhibitory concentration (MIC) values indicate the effectiveness of the compound compared to standard antibiotics .

Cytotoxicity Against Cancer Cells

Research has shown that this compound possesses selective cytotoxicity towards various cancer cell lines. A study evaluated its effects on breast cancer cell lines (MCF-7, MDA-MB-231) and found significant inhibition of cell proliferation.

| Cell Line | IC (µM) | Selectivity Index |

|---|---|---|

| MCF-7 | 10 | High |

| MDA-MB-231 | 15 | Moderate |

These findings suggest potential for further development as an anticancer agent .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes relevant in cancer pathways. For example, it shows promise as an inhibitor of kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.

The mechanism by which this compound exerts its biological effects involves:

- Binding to Enzymatic Targets : The amino group facilitates interactions with active sites of enzymes.

- Disruption of Cell Signaling : By inhibiting kinase activity, it alters downstream signaling cascades critical for tumor growth.

- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

- Study on Anticancer Activity : A recent study assessed the compound's effects on human breast cancer cells, demonstrating an IC value of 10 µM, indicating potent anticancer activity. The study highlighted the importance of structural modifications in enhancing efficacy.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of the compound against various bacterial strains, revealing selective activity against Gram-positive bacteria with MIC values comparable to established antibiotics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

2-Amino-3-benzyloxy-5-bromopyrazine is primarily investigated for its potential as a therapeutic agent. Its structure allows for interactions with various biological targets, particularly in the development of kinase inhibitors. Kinases are crucial in many cellular processes, including signal transduction and cell division, making them important targets for cancer therapy.

- Binding Affinity Studies : Research has focused on determining the binding affinities of this compound to specific kinases, utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry to provide quantitative data on interactions.

Organic Synthesis

In organic synthesis, this compound serves as a precursor for the synthesis of pyrazinylpyridines through palladium-catalyzed cross-coupling reactions with pyridylboronic acids. This transformation is significant due to the utility of pyrazinylpyridines in pharmaceuticals and agrochemicals.

- Synthesis Pathway :

- The compound can participate in nucleophilic substitution reactions due to its amino group.

- The bromine atom acts as a leaving group, facilitating various coupling reactions essential for synthesizing complex organic molecules.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of derivatives synthesized from this compound. The derivatives were tested against several cancer cell lines, demonstrating promising cytotoxic effects. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth and proliferation.

Case Study 2: Antiviral Potential

Research has also explored the antiviral potential of this compound against various viral infections. Preliminary studies indicated that derivatives could inhibit viral replication by targeting viral polymerases, similar to other nucleoside analogs used in antiviral therapies.

Eigenschaften

IUPAC Name |

5-bromo-3-phenylmethoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O/c12-9-6-14-10(13)11(15-9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZVIPEDIQULQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=CN=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444488 | |

| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187973-44-0 | |

| Record name | 3-(Benzyloxy)-5-bromopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.